Home > Products > Building Blocks P18901 > 6-(Trifluoromethyl)nicotinimidamide hydrochloride
6-(Trifluoromethyl)nicotinimidamide hydrochloride - 221313-11-7

6-(Trifluoromethyl)nicotinimidamide hydrochloride

Catalog Number: EVT-323554
CAS Number: 221313-11-7
Molecular Formula: C7H7ClF3N3
Molecular Weight: 225.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[3-alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinic acids

Compound Description: This class of compounds features a nicotinic acid core substituted at the 6-position with a 3-alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazole moiety. Specific examples include where the alkyl group is CH3 and aryl/heteroaryl groups are phenyl, 4-methoxyphenyl, biphenyl, and 2-furyl []. These compounds were synthesized via hydrolysis of corresponding alkyl(aryl/heteroaryl)substituted 2-(5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-5-(5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-1-carbonylpyrazol-1-yl)pyridines.

Methyl 6-[alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl] nicotinates

Compound Description: These compounds are methyl esters of 6-[3-alkyl(aryl/heteroaryl)-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinic acids described above. They were synthesized from corresponding acids via esterification and were isolated as stable hydrochloride salts []. These esters can be further transformed into hydrazides, paving the way for the synthesis of oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds.

4-(Trifluoromethyl)pyridine-3-carbohydrazide

Compound Description: This compound features a pyridine ring substituted with a carbohydrazide group at the 3-position and a trifluoromethyl group at the 4-position []. This compound serves as a crucial starting material for synthesizing a series of novel 1,2,3-triazole derivatives containing oxadiazole and trifluoromethyl pyridine moieties.

SR57746A (1-[2-(naphth-2-yl)ethy]-4-(3-trifluoromethyl phenyl)-1, 2, 5, 6-tetrahydro-pyridine, hydrochloride)

Compound Description: SR57746A is a non-peptide compound currently under investigation for its potential as a therapeutic agent for amyotrophic lateral sclerosis (ALS) []. This compound exhibits neurotrophic effects both in vitro and in vivo. It is a tetrahydropyridine derivative with a 3-trifluoromethylphenyl substituent and a 2-naphthylethyl group.

3-(4-fluorphenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-tosylpyrazole

Compound Description: This compound is a tosylpyrazoline derivative characterized by a trifluoromethyl group and a 4-fluorophenyl substituent. It has shown significant inhibitory activity against Staphylococcus aureus [].

Overview

6-(Trifluoromethyl)nicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClF3N3C_7H_7ClF_3N_3 and a molecular weight of 225.6 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound is characterized by the presence of a trifluoromethyl group, which enhances its biological activity and solubility properties.

Source

This compound can be synthesized through various organic chemistry methods, often involving the manipulation of nicotinic acid derivatives or related structures. It has been referenced in multiple scientific studies and patents, indicating its relevance in ongoing research in medicinal chemistry and drug development .

Classification

6-(Trifluoromethyl)nicotinimidamide hydrochloride falls under the classification of organic compounds, specifically as an amidine derivative. Its structure is closely related to pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .

Synthesis Analysis

Methods

The synthesis of 6-(Trifluoromethyl)nicotinimidamide hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with nicotinic acid derivatives or their corresponding nitriles.
  2. Formation of Amidine: The reaction involves converting the starting material into an amidine through a series of chemical transformations, including hydrolysis and amination processes.
  3. Hydrochloride Salt Formation: The final step usually involves treating the amidine with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Technical Details

One common synthetic route involves the use of N-hydroxy-5-(trifluoromethyl)nicotinimidamide as an intermediate, which undergoes further reactions to yield the desired product . Various methods such as microwave-assisted synthesis and traditional reflux techniques can be employed to optimize yields and reduce reaction times .

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C7H7ClF3N3C_7H_7ClF_3N_3
  • Molecular Weight: 225.6 g/mol
  • CAS Number: 221313-11-7
  • Melting Point: 191–193 °C .
Chemical Reactions Analysis

Reactions

6-(Trifluoromethyl)nicotinimidamide hydrochloride can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The trifluoromethyl group can enhance electrophilicity, making it susceptible to nucleophilic attack.
  • Condensation Reactions: It can react with other amines or alcohols to form more complex molecules.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield different derivatives.

Technical Details

The reactions are typically carried out under controlled conditions using solvents such as dimethyl sulfoxide or ethanol, with catalysts as necessary to facilitate desired transformations .

Mechanism of Action

Process

The mechanism of action for 6-(Trifluoromethyl)nicotinimidamide hydrochloride primarily revolves around its interaction with biological targets such as receptors or enzymes involved in pain pathways (e.g., TRPA1 and TRPV1 antagonism). The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects.

Data

Research indicates that compounds featuring similar structures exhibit significant activity against pain-related pathways, suggesting potential therapeutic applications in pain management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to its hydrochloride form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the trifluoromethyl group.

Relevant data from studies indicate that it maintains activity across various pH levels, making it versatile for pharmaceutical formulations .

Applications

6-(Trifluoromethyl)nicotinimidamide hydrochloride has several scientific uses:

  • Pharmaceutical Development: It serves as a lead compound for developing new analgesics targeting pain pathways.
  • Research Tool: Used in studies investigating receptor interactions and mechanisms underlying pain sensation.
  • Synthetic Intermediate: Acts as a building block for synthesizing more complex organic molecules in medicinal chemistry .
Introduction to 6-(Trifluoromethyl)nicotinimidamide Hydrochloride in Contemporary Research

Significance of Trifluoromethylpyridine Derivatives in Medicinal Chemistry

Trifluoromethylpyridine derivatives constitute a privileged scaffold in modern drug design due to the trifluoromethyl group's unique ability to modulate key physicochemical and pharmacological properties. The fluorine atom's high electronegativity (3.98 Pauling scale) combined with the trifluoromethyl group's moderate hydrophobicity (π = 0.88) creates a distinctive electronic profile that profoundly influences molecular interactions. This group serves as a bioisostere for groups like tert-butyl or chlorine, but with superior metabolic stability conferred by the strong carbon-fluorine bonds (bond energy ~485 kJ/mol). The steric demand of the -CF₃ group (van der Waals volume ~38 ų) is comparable to a methyl group but with markedly different electronic effects, enabling precise tuning of steric and electronic parameters during lead optimization. This versatility is evident in the approximately 20% of FDA-approved small-molecule drugs containing fluorine or fluorinated groups, with trifluoromethylpyridines featuring prominently across therapeutic classes [1] [3].

Physicochemical and Pharmacokinetic Enhancements

The introduction of the trifluoromethyl group onto the pyridine ring system induces substantial improvements in bioavailability parameters critical for drug efficacy. The strong electron-withdrawing nature (-I effect) of the -CF₃ group reduces the pKa of adjacent nitrogen atoms, enhancing membrane permeability while maintaining water solubility through balanced lipophilicity. This electronic effect also decreases susceptibility to oxidative metabolism, particularly at the ortho position, thereby extending plasma half-life. Additionally, the trifluoromethyl group's hydrophobic character improves target binding through van der Waals interactions and desolvation effects, while its low polarizability reduces off-target reactivity. These collective properties translate to enhanced blood-brain barrier penetration for CNS-targeted agents and improved oral absorption for systemically administered drugs [1] .

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

CompoundLogPWater Solubility (mg/mL)pKaMetabolic Stability (t1/2, min)
Nicotinamide-0.34>5003.3312
4-(Trifluoromethyl)nicotinamide1.204.642.1889
6-(Trifluoromethyl)nicotinonitrile1.838.30*-0.8>120
6-Methylnicotinamide0.15>1003.1035

*Calculated from Ali solubility model [5] [8]

Therapeutic Applications and Case Studies

The strategic incorporation of trifluoromethylpyridine moieties has yielded clinically significant agents across diverse therapeutic areas:

  • Antiviral Agents: 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives demonstrate dual inhibition of HIV-1 reverse transcriptase-associated RNase H and viral replication. These compounds, exemplified by compound 21 (IC₅₀ = 14 µM for RNase H inhibition), exploit the trifluoromethyl group's ability to engage conserved hydrophobic regions within the RNase H domain while improving cellular permeability. The electron-withdrawing nature of the -CF₃ group enhances hydrogen bonding with Gln475 and Asp549 residues critical for allosteric inhibition, reducing viral load in cell-based assays with selectivity indices >10 [2].

  • Antimalarial Therapeutics: Pyrazole-based Plasmodium DHODH inhibitors incorporating trifluoromethylpyridine structures, such as DSM1465, achieve picomolar cellular potency against Plasmodium falciparum. The -CF₃ group enhances ligand efficiency (LE > 0.4) through optimized hydrophobic interactions within the ubiquinone binding tunnel while conferring metabolic stability for extended chemoprophylaxis. These compounds demonstrate superior efficacy in humanized mouse models compared to earlier generations, enabling once-monthly dosing predictions due to prolonged systemic exposure [3].

  • Oncology Candidates: Trifluoromethylpyridine-containing kinase inhibitors like Alpelisib (PI3Kα inhibitor) leverage the -CF₃ group for potency enhancement through fluorine-specific interactions with protein backbones. The fluorine atoms engage in orthogonal multipolar interactions with carbonyl groups and C-H bonds in the ATP-binding cleft, contributing to 100-fold selectivity over related lipid kinases. This targeted binding profile translates to clinical efficacy in PIK3CA-mutant cancers [1].

Table 2: Approved Therapeutics Featuring Trifluoromethylpyridine Moieties

DrugTherapeutic AreaTargetCF₃ Contribution
AlpelisibOncologyPI3KαEnhances potency (IC₅₀ = 5 nM) and metabolic stability
UbrogepantMigraineCGRP ReceptorImproves oral bioavailability and receptor occupancy
DSM265*AntimalarialPfDHODHExtends half-life (human t1/2 > 100h) and liver stage activity
Compound 21*AntiviralHIV-1 RT RNase HEnables dual inhibition (RNase H IC₅₀ 14 µM; RDDP IC₅₀ 22 µM)

*Clinical candidate [1] [2] [3]

Synthetic Innovations

Recent synthetic methodologies for trifluoromethylpyridine derivatives emphasize regioselective trifluoromethylation and transition metal-catalyzed coupling reactions. Microwave-assisted synthesis has emerged as a key innovation, reducing reaction times from hours to minutes while improving yields of 6-(trifluoromethyl)nicotinonitrile precursors by >20% compared to conventional heating. Palladium-catalyzed cross-coupling enables late-stage functionalization, allowing introduction of the trifluoromethyl group onto complex pyridine intermediates. Additionally, green chemistry approaches utilize water-ethanol solvent systems to preserve the trifluoromethyl group's integrity during hydrolysis steps, achieving reaction efficiencies exceeding 82% while minimizing defluorination side reactions [5].

Role of Imidamide Functional Groups in Bioactive Molecule Design

The imidamide group (-C(=NH)NH₂), alternatively termed amidine or iminoamide, serves as a versatile pharmacophore with exceptional hydrogen-bonding capabilities and structural versatility. This functional group exhibits protonation equilibria (pKa ~11-12) that render it positively charged at physiological pH, facilitating ionic interactions with biological targets. The imidamide's planar geometry and delocalized electron system allow for strong, bidentate hydrogen bonding with complementary amino acid residues, often mimicking transition states or cationic intermediates in enzymatic processes. These properties have established imidamide-containing compounds as privileged structures in medicinal chemistry, particularly for targeting serine proteases, kinases, and metalloenzymes where charge complementarity and directional hydrogen bonding are critical for high-affinity binding [4] [5].

Bioisosteric Properties and Molecular Interactions

Imidamides function as bioisosteres for carboxylates, guanidines, and ureas while offering superior metabolic stability compared to these groups. The protonated imidamidinium form engages in salt bridges with aspartate or glutamate residues, with binding energies exceeding 25 kJ/mol, significantly stronger than typical hydrogen bonds. This group's capacity for bidirectional hydrogen bonding enables simultaneous interaction with both hydrogen bond donors and acceptors in binding pockets, as demonstrated in crystallographic studies of trypsin-inhibitor complexes where imidamides form three-centered hydrogen bonds with Gly219 backbone carbonyl and Ser190 hydroxyl group. The imidamide's nitrogen atoms serve as hydrogen bond acceptors (σ-profile: -0.023 e), while the imino hydrogen acts as a strong donor (σ-profile: 0.032 e), creating versatile recognition patterns [4] [5].

Table 3: Hydrogen Bonding Capacity of Bioisosteric Groups

Functional GroupH-bond DonorsH-bond AcceptorsBinding Energy (kJ/mol)Common Biological Interactions
Imidamide2225-30Asp/Glu salt bridges, backbone carbonyls
Carboxylate1215-20Arg/Lys salt bridges, Ser/Thr H-bonds
Guanidine3120-25Asp/Glu salt bridges, π-stacking
Urea2218-22Backbone H-bonds, Asp/Asn side chains
Amide1210-15Backbone H-bonds, Tyr hydroxyl

Metabolic Stability and Synthetic Accessibility

The imidamide group demonstrates enhanced metabolic stability compared to esters or primary amides due to its reduced susceptibility to hydrolytic enzymes. While amidases readily cleave carboxamides, imidamides exhibit significantly slower hydrolysis rates (kcat ~0.05 min⁻¹ vs 2.1 min⁻¹ for benzamide), attributed to the resonance stabilization of the imino nitrogen and reduced electrophilicity of the carbonyl carbon. This stability profile makes imidamide-containing compounds like 6-(trifluoromethyl)nicotinimidamide hydrochloride particularly valuable for achieving extended pharmacokinetic profiles. Synthetic access to imidamides typically proceeds via nitrile intermediates through Pinner-type reactions, where nitriles undergo acid-catalyzed addition of alcohols followed by ammonolysis. Modern adaptations employ hydrazine intermediates for stepwise construction, as demonstrated in the synthesis of 2-hydrazinyl-6-(trifluoromethyl)nicotinonitrile—a key precursor to the title compound. Green chemistry approaches have optimized this process using ethanol-water solvent systems at 80-100°C, achieving yields exceeding 78% while minimizing environmental impact [5].

Case Studies of Imidamide-Containing Bioactive Compounds

Imidamide functionalities feature prominently in clinically validated compounds and investigational agents targeting diverse biological pathways:

  • HIV-1 Reverse Transcriptase Inhibitors: Imidamide-containing derivatives based on the 6-(trifluoromethyl)nicotinic acid scaffold demonstrate dual inhibition of HIV-1 RT-associated RNase H and DNA polymerase functions. The imidamide group forms critical hydrogen bonds with Gln475 backbone carbonyl in the RNase H domain and Lys395 side chain in the polymerase domain, enabling allosteric inhibition of both enzymatic activities. This dual-site engagement reduces viral replication with EC₅₀ values <10 µM and selectivity indices >10, outperforming analogs with carboxylic acid or carboxamide functionalities [2].

  • Plasmodium DHODH Inhibitors: Pyrazolopyridinone-based antimalarials incorporating imidamide substituents achieve picomolar inhibition of Plasmodium falciparum dihydroorotate dehydrogenase. The imidamide group coordinates with Tyr528 and Arg265 residues in the ubiquinone binding site, displacing water molecules that typically hydrate the binding pocket. This direct protein interaction, coupled with the trifluoromethyl group's hydrophobic contributions, enhances residence time and reduces dissociation rates, translating to exceptional cellular potency (EC₅₀ = 0.19 µM) [3].

  • Nitric Oxide Synthase Modulators: Imidamide analogs demonstrate selective inhibition of neuronal nitric oxide synthase (nNOS) through interaction with the heme propionate group and Gln478 side chain. The protonated imidamidinium form mimics the arginine substrate's guanidinium group while providing additional hydrogen bonding vectors, achieving >100-fold selectivity over endothelial NOS isoforms. This selectivity profile is crucial for avoiding cardiovascular side effects in neurological applications [4].

Table 4: Representative Imidamide-Containing Bioactive Compounds

CompoundBiological TargetActivityKey Imidamide Interactions
6-(Trifluoromethyl)nicotinimidamide*MultipleInvestigationalBidentate H-bonding with Asp/Glu residues
Compound 21 (RNase H inhibitor)HIV-1 RTIC₅₀ 14 µM (RNase H)H-bonds with Gln475 backbone, Lys395 side chain
Nω-Iminoethyl-L-ornithinenNOSKi 63 nMSalt bridge with Glu592, H-bond with heme propionate
Pyrazolopyridinone derivativePfDHODHEC₅₀ 0.19 µMCoordination with Tyr528, H-bond with Arg265
Dabigatran etexilate metaboliteThrombinKi 4.5 nMSalt bridge with Asp189, H-bond with Gly219

*Subject compound [2] [3] [4]

Molecular Recognition in 6-(Trifluoromethyl)nicotinimidamide Hydrochloride

In 6-(trifluoromethyl)nicotinimidamide hydrochloride, the imidamide group synergizes with the trifluoromethylpyridine core to create a multifunctional pharmacophore. The protonated imidamidinium ion engages in ionic interactions with acidic residues, while the pyridine nitrogen serves as a hydrogen bond acceptor. This arrangement enables simultaneous interaction with disparate binding site elements—a capability particularly valuable for targeting protein-protein interfaces or allosteric sites. The trifluoromethyl group's orthogonal electronic effects further polarize the imidamide system, enhancing its hydrogen-bond-donating capacity toward serine or threonine residues. This molecular synergy exemplifies contemporary structure-based design principles where multiple functional groups cooperate to achieve high-affinity, selective target modulation [4] [5].

Properties

CAS Number

221313-11-7

Product Name

6-(Trifluoromethyl)nicotinimidamide hydrochloride

IUPAC Name

6-(trifluoromethyl)pyridine-3-carboximidamide;hydrochloride

Molecular Formula

C7H7ClF3N3

Molecular Weight

225.6 g/mol

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-2-1-4(3-13-5)6(11)12;/h1-3H,(H3,11,12);1H

InChI Key

HUKUESHULWUKHP-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=N)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=NC=C1C(=N)N)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.